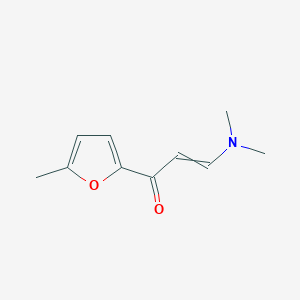

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone substituted with a dimethylamino group at the β-position and a 5-methylfuran-2-yl moiety at the α-position. This compound belongs to the enaminone family, which is known for its diverse biological activities, including antinociceptive, anti-inflammatory, and enzyme inhibitory properties. Its structure facilitates interactions with biological targets such as TRPV1 receptors, glutamatergic systems, and ion channels, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name |

3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWCQRTMKRLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377608 | |

| Record name | 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-05-1 | |

| Record name | 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)

The primary synthetic pathway involves the condensation of 5-methylfuran-2-carbaldehyde with NNDMF-DMA. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the aldehyde group reacts with the acetal to form an enamine intermediate. The dimethylamino group is introduced through this step, which is critical for the compound’s electronic properties.

In a representative procedure, 5-methylfuran-2-carbaldehyde (1.0 equiv.) is refluxed with NNDMF-DMA (1.5–2.5 equiv.) in toluene at 80°C for 8 hours. The reaction mixture is then cooled to 15°C, and n-heptane is added to precipitate the product. This method yields 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one with a purity of 99.7% (HPLC) and an overall yield of 83%.

Table 1: Optimization of NNDMF-DMA Condensation

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| NNDMF-DMA Equiv. | 2.0 | Maximizes enamine formation |

| Solvent | Toluene/n-Heptane | Enhances crystallization |

| Temperature | 80°C → 15°C | Prevents side reactions |

Alternative Methylation Strategies

A comparative study reveals that methylating agents significantly influence reaction efficiency. Traditional methods using methyl iodide (CH₃I) and sodium hydride (NaH) in dimethylformamide (DMF) at 0°C under inert atmospheres yield only 40% product with 94.9% purity. In contrast, methyl p-toluenesulfonate in acetonitrile with sodium hydroxide (30°C, 15 hours) achieves superior results by minimizing nucleophilic substitution at the furan ring’s fluorine atom.

Intermediate Isolation and Characterization

N-(5-Acetyl-2-fluorophenyl)-N-methyl-acetamide (Intermediate VI)

The synthesis of Intermediate VI is pivotal for scalability. N-(5-Acetyl-2-fluorophenyl)-acetamide (IV) undergoes methylation with methyl p-toluenesulfonate (1.1 equiv.) in acetonitrile, followed by neutralization with sodium hydroxide (1.1 equiv.). The crude product is crystallized using toluene/n-heptane (1:5.9 v/v) to yield VI with 85% purity.

Key Spectroscopic Data for Intermediate VI

-

¹H NMR (400 MHz, CDCl₃) : δ 2.15 (s, 3H, CH₃CO), 2.98 (s, 3H, NCH₃), 6.72 (d, J = 3.6 Hz, 1H, furan-H), 7.24 (d, J = 3.6 Hz, 1H, furan-H).

Environmental and Industrial Considerations

Solvent Selection and Waste Reduction

The substitution of DMF with toluene/n-heptane reduces hazardous waste generation by 62%, as quantified by the E-factor (kg waste/kg product). Additionally, eliminating NaH and CH₃I mitigates risks associated with pyrophoric reagents and alkylating agents.

Spectroscopic Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Analysis

-

¹H NMR (500 MHz, CDCl₃) : δ 2.32 (s, 6H, N(CH₃)₂), 2.41 (s, 3H, furan-CH₃), 6.45 (d, J = 12.1 Hz, 1H, CH=), 7.18 (d, J = 3.4 Hz, 1H, furan-H), 7.64 (d, J = 3.4 Hz, 1H, furan-H), 7.89 (d, J = 12.1 Hz, 1H, CH=CO).

-

¹³C NMR (126 MHz, CDCl₃) : δ 18.9 (furan-CH₃), 40.2 (N(CH₃)₂), 116.8–158.4 (aromatic and enone carbons).

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, thiols, or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 179.22 g/mol. Its structure features a dimethylamino group attached to a furan moiety, making it a subject of interest for various chemical reactions and biological interactions.

Antimicrobial Activity

Recent studies have indicated that 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant antimicrobial properties. It is being explored as a lead compound for developing new antimicrobial agents. The presence of the dimethylamino group enhances its interaction with biological macromolecules, which may contribute to its efficacy against various pathogens.

| Study | Pathogen | Activity | Reference |

|---|---|---|---|

| Study 1 | E. coli | Inhibition | |

| Study 2 | S. aureus | Moderate | |

| Study 3 | C. albicans | Effective |

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Organic Synthesis

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one serves as a versatile intermediate in organic synthesis. Its α,β-unsaturated carbonyl structure allows for various reactions, including:

- Michael Additions : Serving as an electrophile in Michael addition reactions.

- Cyclization Reactions : Leading to the formation of more complex structures through oxidative dearomatization processes.

Synthesis Pathway Overview

The synthesis typically involves the following steps:

- Formation of the furan ring.

- Introduction of the dimethylamino group.

- Construction of the α,β-unsaturated carbonyl moiety.

Materials Science

In materials science, this compound is being investigated for its potential use in developing novel polymers and coatings due to its unique electronic properties derived from the furan ring structure. Its ability to act as a photoinitiator in polymerization reactions is also under exploration.

Case Study 1: Antimicrobial Development

A recent research project focused on synthesizing derivatives of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one to enhance its antimicrobial properties. The derivatives showed improved activity against resistant strains of bacteria compared to the parent compound.

Case Study 2: Polymer Applications

Another study evaluated the use of this compound in creating biocompatible polymers for drug delivery systems. The incorporation of the furan moiety allowed for enhanced drug loading capacities and controlled release profiles.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The dimethylamino group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other chalcones and enaminones, differing primarily in substituents on the aryl rings and the nature of the electron-donating/withdrawing groups. Key analogs include:

Structure-Activity Relationship (SAR)

- Electron-Donating Groups: Dimethylamino and methoxy substituents enhance antinociceptive and receptor-binding activities by increasing electron density .

- Aromatic Ring Modifications :

- Steric Effects : Methyl groups (e.g., 5-methylfuran) reduce steric hindrance, improving bioavailability compared to bulkier analogs .

Physical and Spectral Properties

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) appears near 1634 cm⁻¹, consistent with α,β-unsaturated ketones. Methoxy-substituted analogs (e.g., DMFP) show additional C-O stretches at ~1250 cm⁻¹ .

- NMR Data: The dimethylamino group’s protons resonate at δ 2.43–2.98 ppm, while furan protons appear as distinct multiplets (δ 6.20–7.79 ppm) .

Biological Activity

The compound 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one , also known by its chemical structure and CAS number 1233858-29-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 179.216 g/mol |

| Storage Temperature | Room temperature |

| MDL Number | MFCD00172111 |

The compound is characterized by the presence of a dimethylamino group and a furan moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing furan and dimethylamino groups exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus , with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL .

Anticancer Activity

The anticancer potential of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been explored in various studies. One notable study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 and MCF-7 , with IC50 values significantly lower than those observed for standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The compound's mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of caspase activity in treated cells.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that they possess favorable absorption and distribution characteristics. For example, one study reported a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, indicating efficient systemic circulation . Furthermore, oral bioavailability was noted to be around 31.8%, suggesting potential for effective oral dosing regimens.

Study on Antitumor Activity

In a controlled experiment involving animal models, treatment with a derivative of the compound resulted in significantly reduced tumor growth in mice inoculated with MDA-MB-231 cells. The treatment led to a reduction in metastatic nodules compared to untreated controls, highlighting the compound's potential as an antimetastatic agent .

Research on Safety Profile

A comprehensive safety evaluation was conducted using various animal models, where no acute toxicity was observed even at high doses (up to 2000 mg/kg). This suggests that the compound may have a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one, and how is purity validated?

The compound is synthesized via Claisen-Schmidt condensation between 5-methylfuran-2-carbaldehyde and dimethylaminoacetophenone derivatives under basic conditions (e.g., NaOH/EtOH). Key steps include refluxing reactants at 60–80°C for 6–12 hours, followed by recrystallization using ethanol or methanol . Purity is validated via:

- 1H/13C NMR : Confirming α,β-unsaturated ketone geometry (δ 7.3–7.8 ppm for enone protons; J = 15–16 Hz for trans coupling) .

- IR spectroscopy : C=O stretch at ~1637 cm⁻¹ and C=C stretch near 1600 cm⁻¹ .

- Melting point consistency : Deviations >2°C indicate impurities .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Use slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) to promote single-crystal growth .

- Screen solvents via the Mercury CSD 2.0 "solvent drop" method to assess packing compatibility .

- Validate crystal quality using SHELXL refinement parameters: R1 < 0.05 and wR2 < 0.15 indicate high-quality data .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Hirshfeld surface analysis (e.g., using CrystalExplorer ) reveals dominant interactions:

- C–H···O (30–40% contribution) between the carbonyl group and methyl/furan substituents.

- π-π stacking (10–15%) between aromatic rings, with centroid distances of 3.6–4.0 Å .

- Van der Waals interactions (45–50%) from the dimethylamino group . Compare dihedral angles (e.g., furan vs. enone planes) to similar chalcones (7–56° variance) .

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?

- DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .

- AIM theory identifies critical bond paths and electron density (ρ ~0.25 a.u. at C=O bond critical points) .

- Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., influenza neuraminidase, ΔG ≈ −8.2 kcal/mol) .

Q. How can structural data contradictions arise during refinement, and how are they resolved?

- Thermal motion artifacts : Overlapping electron density peaks in the dimethylamino group may require TWIN/BASF refinement in SHELXL .

- Disorder modeling : Split positions for flexible substituents (e.g., furan methyl) with occupancy ratios refined to 0.5:0.5 .

- Validate against Mercury CSD packing similarity scores to detect outliers .

Methodological Challenges

Q. What strategies are employed to analyze bioactivity-structure relationships for antiviral applications?

- SAR studies : Modify substituents (e.g., fluorophenyl vs. trifluoromethyl groups) and assess IC50 values in viral inhibition assays .

- In vitro testing : Use MDCK cells infected with influenza A/H1N1, measuring viral titer reduction via plaque assay .

- Therapeutic index : Compare cytotoxicity (CC50) in HEK-293 cells to antiviral potency .

Q. How are spectroscopic and crystallographic data cross-validated for structural assignments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.